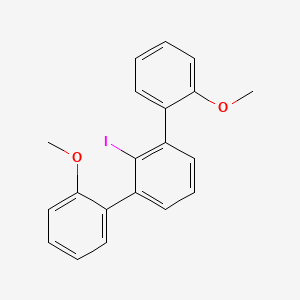

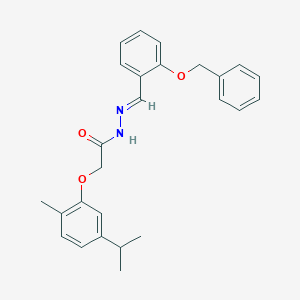

2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N'-(2-methylbenzylidene)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-ベンジル-1H-ベンゾイミダゾール-2-イル)チオ)-N'-(2-メチルベンジリデン)アセトヒドラジドは、ベンゾイミダゾール誘導体のクラスに属する複雑な有機化合物です。

準備方法

合成経路と反応条件

2-((1-ベンジル-1H-ベンゾイミダゾール-2-イル)チオ)-N'-(2-メチルベンジリデン)アセトヒドラジドの合成は、一般的に複数のステップを伴います。

ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることで合成できます。

チオエーテルの形成: 次に、ベンゾイミダゾール誘導体を適切なチオールと反応させてチオエーテル結合を形成します。

ヒドラジドの形成: ヒドラジン水和物とチオエーテルを反応させることで、アセトヒドラジド部分を導入します。

シッフ塩基の形成: 最後に、ヒドラジドと2-メチルベンズアルデヒドを還流条件下で縮合させることで、化合物が形成されます。

工業生産方法

このような化合物の工業生産方法は、収率と純度を向上させるために、上記の合成経路の最適化を頻繁に行います。これには、触媒の使用、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にベンゾイミダゾール部分またはチオエーテル部分で酸化反応を受ける可能性があります。

還元: シッフ塩基またはヒドラジド官能基で還元反応が起こることがあります。

置換: 求核置換反応または求電子置換反応が、分子上のさまざまな位置で起こる可能性があります。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性があり、還元はアミンまたはアルコールを生じさせる可能性があります。

科学研究への応用

化学: 配位化学における配位子として、またはより複雑な分子の構成要素として。

生物学: 抗菌性、抗真菌性、抗ウイルス性について研究されています。

医学: がんや感染症など、さまざまな病気の治療薬としての潜在的な用途。

工業: 新しい材料の開発や化学反応の触媒として使用されます。

科学的研究の応用

Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

Medicine: Potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用機序

この化合物の作用機序は、特定の用途によって異なります。たとえば:

抗菌活性: 細胞壁の合成または代謝経路を妨害することで、微生物の増殖を抑制する可能性があります。

抗がん活性: 特定の分子経路または酵素を標的にすることで、がん細胞のアポトーシスを誘導する可能性があります。

類似の化合物との比較

類似の化合物

ベンゾイミダゾール誘導体: アルベンダゾール、メベンダゾールなど、抗寄生虫活性で知られています。

チオエーテル化合物: 硫黄結合を含む化合物で、さまざまな生物活性で知られています。

ヒドラジド誘導体: 結核の治療に使用されるイソニアジドなどの化合物。

独自性

2-((1-ベンジル-1H-ベンゾイミダゾール-2-イル)チオ)-N'-(2-メチルベンジリデン)アセトヒドラジドを際立たせているのは、機能基のユニークな組み合わせであり、他の類似の化合物には見られない特定の生物活性または化学反応性を付与する可能性があります。

類似化合物との比較

Similar Compounds

Benzimidazole Derivatives: Compounds like albendazole, mebendazole, which are known for their antiparasitic activity.

Thioether Compounds: Compounds containing sulfur linkages, known for their diverse biological activities.

Hydrazide Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.

Uniqueness

What sets 2-((1-Benzyl-1H-benzimidazol-2-YL)thio)-N’-(2-methylbenzylidene)acetohydrazide apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.

特性

分子式 |

C24H22N4OS |

|---|---|

分子量 |

414.5 g/mol |

IUPAC名 |

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C24H22N4OS/c1-18-9-5-6-12-20(18)15-25-27-23(29)17-30-24-26-21-13-7-8-14-22(21)28(24)16-19-10-3-2-4-11-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |

InChIキー |

QLZLFEUEEXQXIZ-MFKUBSTISA-N |

異性体SMILES |

CC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |

正規SMILES |

CC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)

![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)

![3,7-Dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(phenylmethyl)thio]-1H-purine-2,6-dione](/img/structure/B11973954.png)

![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)

![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)

![ethyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973975.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)

![(2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11974007.png)